Cas no 21462-39-5 (Clindamycin hydrochloride)

Clindamycin hydrochloride is a semisynthetic lincosamide antibiotic derived from lincomycin. It exhibits potent antibacterial activity against a wide range of Gram-positive aerobic bacteria, including Staphylococcus and Streptococcus species, as well as many anaerobic pathogens. The hydrochloride salt form enhances solubility, making it suitable for both oral and parenteral administration. Clindamycin hydrochloride inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively suppressing bacterial growth. Its stability, bioavailability, and broad-spectrum efficacy make it a valuable therapeutic agent for treating skin infections, respiratory tract infections, and intra-abdominal infections. Proper storage in a dry, cool environment is recommended to maintain its integrity.
Clindamycin hydrochloride structure
Clindamycin hydrochloride structure
Product Name:Clindamycin hydrochloride
CAS No:21462-39-5
MF:C18H34Cl2N2O5S
MW:461.443962574005
MDL:MFCD07793327
CID:51795
PubChem ID:24892772
Update Time:2025-10-29

Clindamycin hydrochloride Chemical and Physical Properties

Names and Identifiers

    • clindamycin hydrochloride
    • (2S-TRANS)-METHYL 7-CHLORO-6,7,8-TRIDEOXY-6[[(1-METHYL-4-PROPYL-2-PYRROLIDINYL)CARBONYL]AMINO]-1-THIO-L-THREO-ALPHA-D-GALACTO-OCTOPYRANOSIDE
    • (7S)-7-CHLORO-7-DEOXYLINCOMYCIN HYDROCHLORIDE
    • 7(S)-CHLORO-7-DEOXYLINCOMYCIN
    • 7(S)-CHLORO-7-DEOXYLINCOMYCIN HCL
    • 7[S]-CHLORO-7-DEOXYLINCOMYCIN HYDROCHLORIDE
    • CLEOCIN
    • CLEOCIN HYDROCHLORIDE
    • CLINDAMYCIN HCL
    • Clindamycin (hydrochloride)
    • (7S)-7-Chloro-7-deoxylincomycin hydrochloride Cleocin
    • Clindimycin hydrochloride
    • T20OQ1YN1W
    • BenzaClin
    • Clindamycin hydrochloride monohydrate
    • Dalacin (TN)
    • Cleocin HCl
    • Clinsol
    • Clintabs
    • Clinimycin HCl
    • Antirobe vet.
    • (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
    • (2S,4R)-N-((1S,2S)-2-CHLORO-1-((2R,3R
    • CLINDAMYCIN HYDROCHLORIDE [USP-RS]
    • EC 244-398-6
    • CCG-269349
    • (4R)-N-[(1S,2S)-2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-tetrahydropyran-2-yl]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide hydrochloride;Clindamycin hydrochloride
    • Clindamycin 1000 microg/mL in Acetonitrile
    • Clindamycin hydrochloride [USP:BAN:JAN]
    • 21462-39-5 (HCl)
    • Clinamycin Hydrochloride
    • CLINDAMYCIN HYDROCHLORIDE (USP MONOGRAPH)
    • Clindamycin hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • AMY33461
    • Clindamycin Hydrochloride Oral Drops
    • Clindamycin hydrochloride, lincosamide antibiotic
    • HY-B0408A
    • CLINDAMYCIN HYDROCHLORIDE [MI]
    • NSC-756696
    • D02132
    • Clindamycin hydrochloride (USP:BAN:JAN)
    • CLINDAMYCIN HYDROCHLORIDE ANHYDROUS
    • L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride
    • NS00076311
    • L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-L-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride, trans-alpha-
    • U 21251F
    • METHYL 7-CHLORO-6,7,8-TRIDEOXY-6-(1-METHYL-TRANS-4-PROPYL-L-2-PYRROLIDINECARBOXAMIDO)-1-THIO-L-THREO-.ALPHA.-D-GALACTO-OCTOPYRANOSIDE MONOHYDROCHLORIDE
    • CLINDAMYCIN HYDROCHLORIDE [WHO-DD]
    • Clindamycin HCl (Dalacin)
    • 21462-39-5
    • AS-13649
    • A915128
    • Sobelin HCl
    • 7-Chloro-7-deoxylincomycin hydrochloride
    • NSC305832
    • (2S,4R)-N-((1S,2S)-2-CHLORO-1-((2R,3R,4S,5R,6R)-3,4,5-TRIHYDROXY-6-(METHYLTHIO)TETRAHYDRO-2H-PYRAN-2-YL)PROPYL)-1-METHYL-4-PROPYLPYRROLIDINE-2-CARBOXAMIDE HYDROCHLORIDE
    • MFCD07793327
    • CLINDAMYCIN HYDROCHLORIDE [GREEN BOOK]
    • 7(S)-Chloro-7-deoxylincomycin hyddrochloride
    • Clindamycin Hydrochloride Oral Liquid
    • A815398
    • CLINDAMYCIN HYDROCHLORIDE [EP MONOGRAPH]
    • HB4364
    • CLINDAMYCIN HYDROCHLORIDE [MART.]
    • ClindaMed
    • UNII-T20OQ1YN1W
    • Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-alpha-D-galacto-octopyranoside monohydrochloride
    • CLINDAMYCIN HYDROCHLORIDE (EP MONOGRAPH)
    • CLINDA-GUARD DROPS
    • Clindamycin (as hydrochloride)
    • 58207-19-5
    • ClindaCure
    • CLINDAMYCIN HYDROCHLORIDE [VANDF]
    • (4R)-N-[(1S,2S)-2-Chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
    • (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
    • Q27289558
    • Hydrochloride, Clindamycin
    • CLINDAMYCIN HYDROCHLORIDE [JAN]
    • Clindamycin hydrochloride (JP17/USP)
    • Cleocin hydrochloride (TN)
    • DTXSID4045428
    • U-21251F
    • NSC 756696
    • C18H33ClN2O5S.HCl
    • Clindamycin HClOral drops
    • L-THREO-alpha-D-GALACTO-OCTOPYRANOSIDE, METHYL 7-CHLORO-6,7,8-TRIDEOXY-6-(((1-METHYL-4-PROPYL-2-PYRROLIDINYL)CARBONYL)AMINO)-1-THIO-,(2S-TRANS)-, MONOHYDROCHLORIDE
    • ZydaClin
    • DTXCID2025428
    • Methyl-7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-?-D-galacto-octopyranoside hydrochloride
    • Tox21_110591
    • CLINDAMYCIN HYDROCHLORIDE (USP-RS)
    • Dalacin C
    • L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, (2S-trans)-, monohydrochloride
    • CLINDAMYCIN HYDROCHLORIDE [USP MONOGRAPH]
    • Methyl 7-chloro-6,7,8-trideoxy-6-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)-1-thio-L-threo-alpha-D-galacto-octopyranoside monohydrochloride
    • CLINDAMYCIN HYDROCHLORIDE (MART.)
    • CAS-21462-39-5
    • L-THREO-.ALPHA.-D-GALACTO-OCTOPYRANOSIDE, METHYL 7-CHLORO-6,7,8-TRIDEOXY-6-(((1-METHYL-4-PROPYL-2-PYRROLIDINYL)CARBONYL)AMINO)-1-THIO-,(2S-TRANS)-, MONOHYDROCHLORIDE
    • Antirobe
    • CHEMBL1200588
    • AC-12179
    • Methyl-7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside hydrochloride
    • Clindamycin HydrochlorideOral Drops
    • NCGC00016752-01
    • Sobelin
    • Antirobe Capsules
    • SCHEMBL3153
    • Antirobe Aquadrops
    • AUODDLQVRAJAJM-XJQDNNTCSA-N
    • (2S,4R)-N-((1S,2S)-2-CHLORO-1-((2R,3R,4S,5R,6R)-3,4,5-TRIHYDROXY-6-(METHYLTHIO)TETRAHYDRO-2H-PYRAN-2-YL)PROPYL)-1-METHYL-4-PROPYLPYRROLIDINE-2-CARBOXAMIDEHYDROCHLORIDE
    • CHEBI:176915
    • AKOS015960823
    • EINECS 244-398-6
    • CLINDAMYCIN HYDROCHLORIDE [ORANGE BOOK]
    • AKOS015843964
    • Cis-Clindamycin Hydrochloride
    • CLEOCIN T GEL HYDROCHLORIDE
    • Clindamycin hydrochloride
    • MDL: MFCD07793327
    • Inchi: 1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1
    • InChI Key: AUODDLQVRAJAJM-XJQDNNTCSA-N
    • SMILES: Cl[C@@H](C)[C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC([C@@H]1C[C@@H](CCC)CN1C)=O.Cl

Computed Properties

  • Exact Mass: 460.15700
  • Monoisotopic Mass: 460.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 502
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 128

Experimental Properties

  • Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
  • Melting Point: 141 ºC
  • Boiling Point: 628.1°C at 760 mmHg
  • Flash Point: 345.1 °C
  • Refractive Index: 143 ° (C=2, H2O)
  • Solubility: H2O: 50 mg/mL, clear, colorless
  • PSA: 127.56000
  • LogP: 1.52030
  • Specific Rotation: +142.0° - +151.0° (c=2, H2O)

Clindamycin hydrochloride Security Information

Clindamycin hydrochloride Customs Data

  • HS CODE:2941904000
  • Customs Data:

    China Customs Code:

    2941904000

Clindamycin hydrochloride Pricemore >>

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Clindamycin hydrochloride Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Clindamycin hydrochloride

Clindamycin Hydrochloride: A Comprehensive Overview

Clindamycin hydrochloride, also known by its CAS number 21462-39-5, is a widely used antibiotic belonging to the lincosamide class. It is primarily employed in the treatment of bacterial infections, particularly those caused by Gram-positive organisms. The compound has been a cornerstone in antimicrobial therapy for decades, and recent advancements in its application and understanding continue to expand its clinical relevance.

The chemical structure of clindamycin hydrochloride is characterized by a lincosamide ring, which is responsible for its unique mechanism of action. This mechanism involves the inhibition of protein synthesis in bacterial cells by binding to the 50S ribosomal subunit. Recent studies have delved into the molecular dynamics of this interaction, shedding light on how clindamycin achieves selective bacterial targeting while sparing human cells. Such insights are crucial for optimizing dosing regimens and minimizing adverse effects.

One of the most significant developments in clindamycin hydrochloride research involves its role in combating multidrug-resistant (MDR) bacteria. With the rise of antibiotic resistance, there is an urgent need for effective therapeutic options. Clindamycin has shown promise in treating infections caused by MDR strains, particularly when used in combination with other antibiotics. For instance, studies have demonstrated synergistic effects when clindamycin is combined with beta-lactams or quinolones, enhancing efficacy against resistant pathogens.

Another area of active investigation is the use of clindamycin hydrochloride in dermatological applications. Beyond its traditional role as an oral or injectable antibiotic, clindamycin has been formulated into topical preparations for treating skin infections and acne vulgaris. Recent clinical trials have explored the efficacy and safety of these formulations, particularly in pediatric populations. The findings underscore the importance of adhering to recommended dosages to avoid potential side effects such as erythema or irritation.

The pharmacokinetics and pharmacodynamics of clindamycin hydrochloride have also been subjects of extensive research. Studies using advanced analytical techniques have provided detailed insights into its absorption, distribution, metabolism, and excretion profiles. These studies are instrumental in tailoring dosing regimens for special populations, including individuals with renal impairment or hepatic dysfunction. Furthermore, investigations into drug-drug interactions have highlighted the need for cautious co-administration with other medications that may affect cytochrome P450 enzymes.

In recent years, there has been growing interest in repurposing clindamycin hydrochloride for non-traditional therapeutic applications. For example, preclinical studies suggest that clindamycin may possess anti-inflammatory properties that could be harnessed in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. While these findings are still in early stages, they open up exciting possibilities for expanding the clinical utility of this well-established antibiotic.

Despite its widespread use, concerns about resistance to clindamycin hydrochloride continue to emerge. The development of resistance mechanisms, such as methylation of the ribosomal RNA or efflux pump activation, poses challenges to its efficacy. To address this issue, researchers are exploring strategies such as combination therapy and novel drug delivery systems that can enhance clindamycin's effectiveness while reducing the likelihood of resistance development.

In conclusion, clindamycin hydrochloride remains a vital component of antimicrobial therapy due to its broad spectrum of activity and favorable safety profile. Ongoing research continues to uncover new insights into its mechanism of action, pharmacokinetics, and potential applications. As we navigate the evolving landscape of infectious diseases and antibiotic resistance, clindamycin's adaptability and versatility ensure its continued relevance in modern medicine.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:21462-39-5)Clindamycin hydrochloride
sfd5663
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:21462-39-5)Clindamycin Hydrochloride
LE12529;LE26513179
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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